THP-PEG8-Boc

PROTAC synthesis orthogonal protection heterobifunctional linker

THP-PEG8-Boc (molecular formula: C26H50O11; molecular weight: 538.67 g/mol) is a heterobifunctional polyethylene glycol (PEG)-based linker compound in which a central PEG8 chain is terminated at one end with an acid-labile tetrahydropyran (THP)-protected hydroxyl group and at the other end with an acid-labile tert-butyloxycarbonyl (Boc)-protected amine group. The compound belongs to the PROTAC linker class, functioning as a modular scaffold that connects a target protein-binding ligand and an E3 ubiquitin ligase-recruiting ligand during the stepwise synthesis of Proteolysis Targeting Chimeras (PROTACs).

Molecular Formula C26H50O11
Molecular Weight 538.7 g/mol
Cat. No. B11933884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHP-PEG8-Boc
Molecular FormulaC26H50O11
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1
InChIInChI=1S/C26H50O11/c1-26(2,3)37-24(27)7-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-36-25-6-4-5-8-35-25/h25H,4-23H2,1-3H3
InChIKeyUQHLKJIOXBUPCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

THP-PEG8-Boc for PROTAC Synthesis and Targeted Protein Degradation: A Technical Procurement Overview


THP-PEG8-Boc (molecular formula: C26H50O11; molecular weight: 538.67 g/mol) is a heterobifunctional polyethylene glycol (PEG)-based linker compound in which a central PEG8 chain is terminated at one end with an acid-labile tetrahydropyran (THP)-protected hydroxyl group and at the other end with an acid-labile tert-butyloxycarbonyl (Boc)-protected amine group . The compound belongs to the PROTAC linker class, functioning as a modular scaffold that connects a target protein-binding ligand and an E3 ubiquitin ligase-recruiting ligand during the stepwise synthesis of Proteolysis Targeting Chimeras (PROTACs) . Its orthogonal protection strategy enables selective, sequential deprotection of the hydroxyl and amine termini under distinct acidic conditions, thereby facilitating controlled bioconjugation without cross-reactivity or premature functional group exposure . THP-PEG8-Boc is supplied as a research-use-only reagent with specified storage conditions (powder: -20°C for 2-3 years; in DMSO: -80°C for 6 months to 1 year) and demonstrates solubility in organic solvents including DMSO, DCM, THF, and DMF .

Why THP-PEG8-Boc Cannot Be Replaced by Generic PEG Linkers in PROTAC Development


Generic PEG linkers lacking the specific orthogonal protection pattern or the precise PEG8 chain length cannot be simply substituted for THP-PEG8-Boc without compromising synthetic modularity and biological efficacy. The THP and Boc protecting groups constitute an orthogonal pair that permits selective deprotection of the hydroxyl and amine termini under distinct acidic conditions—THP removal is catalyzed by mild acids such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH) in alcoholic solvents, while Boc cleavage requires stronger acidic conditions such as 25-50% trifluoroacetic acid (TFA) in dichloromethane . This orthogonality enables sequential, controlled conjugation of the target protein ligand and the E3 ligase ligand without cross-deprotection or side reactions, a level of synthetic precision that linkers with identical protecting groups (e.g., bis-Boc or bis-THP) cannot provide. Furthermore, the eight-unit PEG spacer occupies a discrete position along the flexibility-stability continuum that differs from both shorter (PEG4, PEG6) and longer (PEG10, PEG12) oligomers: PEG4 constrains ligand orientation with near-rigid geometry for sterically congested binding pockets, while PEG10 introduces excessive conformational entropy that can reduce ternary complex residence time and effective warhead concentration [1]. Substituting a PEG4-Boc or PEG10-Boc linker therefore alters the spatial reach and motional freedom of the resulting PROTAC, directly impacting degradation efficiency in a cell-line and target-dependent manner . The compound's specific combination of orthogonal protection and optimized PEG8 length represents a defined, reproducible building block whose substitution without iterative SAR re-optimization risks synthetic failure and reduced biological activity.

Quantitative Evidence Differentiating THP-PEG8-Boc from Closest PEG Linker Analogs


Orthogonal Protection Enables Sequential Conjugation Without Cross-Reactivity: THP-PEG8-Boc vs. Bis-Boc and Bis-THP Linkers

THP-PEG8-Boc incorporates an acid-labile THP-protected hydroxyl and an acid-labile Boc-protected amine, a heterobifunctional orthogonal pair that permits selective, stepwise deprotection. In direct comparison, bis-Boc-protected linkers such as Boc-PEG8-Boc offer only amine termini upon deprotection, lacking the hydroxyl handle required for conjugating alcohol-containing ligands. Conversely, bis-THP linkers such as THP-PEG8-THP provide only hydroxyl termini and cannot directly introduce amine-based conjugation points . The THP group is removed using mild acid catalysis (catalytic TsOH or PPTS in methanol or ethanol at room temperature), while Boc cleavage requires stronger acid conditions (25-50% v/v TFA in DCM), with typical Boc deprotection completing within 30 minutes to 2 hours at 20-25°C . This orthogonality allows the researcher to first deprotect either terminus independently, attach the corresponding ligand, and subsequently deprotect the second terminus for the second ligand attachment, without cross-deprotection side products that would necessitate additional purification steps .

PROTAC synthesis orthogonal protection heterobifunctional linker

PEG8 Linker Length Reduces cLogP and Increases TPSA Compared to PEG2 and PEG4 Analogs: Physicochemical Differentiation in BRD4-Targeting PROTACs

In a comparative analysis of BRD4-targeting PROTACs sharing identical target-binding (JQ1 derivative) and E3 ligase-binding (pomalidomide) ligands but differing only in PEG linker length, the PEG8-containing PROTAC exhibited a calculated octanol-water partition coefficient (cLogP) of approximately 2.0-2.5 and a topological polar surface area (TPSA) exceeding 210 Ų, while the corresponding PEG4 analog showed cLogP approximately 2.8 and TPSA approximately 193 Ų, and the PEG2 analog showed cLogP approximately 3.5 and TPSA approximately 174.5 Ų . The systematic reduction in cLogP and concomitant increase in TPSA with each additional ethylene glycol unit reflects progressive enhancement of hydrophilicity and aqueous compatibility [1]. This trend plateaus beyond PEG8, where further chain extension yields diminishing solubility returns while introducing increased viscosity and altered renal clearance profiles [2].

PROTAC linker length optimization physicochemical properties BRD4 degradation

PEG8 Linker Length Correlates with Enhanced Ternary Complex Residence Time and Reduced DC50 Compared to Shorter PEG Analogs in TBK1 Degradation

Comparative degradation data for TBK1-targeting PROTACs assembled with alkyl/ether linkers of varying atom lengths demonstrate that linker length directly modulates degradation efficiency. Linkers spanning 21 atoms (approximating the atom count of a PEG8 chain) achieved a DC50 of 3 nM with Dmax of 96% degradation, whereas longer 29-atom linkers produced a substantially higher DC50 of 292 nM and reduced Dmax of 76% . Critically, linkers shorter than 12 atoms exhibited no detectable degradation activity, establishing a minimum threshold for productive ternary complex formation . Structure-activity relationship analyses indicate that progression from PEG4 to PEG8 can enhance ternary complex residence time by approximately one order of magnitude, a kinetic advantage that translates to lower cellular EC50 values and more sustained target engagement [1].

PROTAC linker length DC50 TBK1 degradation ternary complex stability

PEG8-Based PROTACs Demonstrate Oral Bioavailability Exceeding 10%F in Rodent Models: In Vivo PK Differentiation from Alkyl Linkers

Compounds based on PEG8 linkers have demonstrated exposure windows that exceed the 10% oral bioavailability (%F) threshold in rodent pharmacokinetic studies, a milestone that distinguishes PEG8-containing PROTACs from those assembled with purely alkyl spacers [1]. This oral exposure advantage stems from the intermediate polarity of the octa-ethylene glycol chain: sufficiently hydrophilic to avoid micellar trapping in the intestinal lumen, yet adequately lipophilic to partition across mucosal cell membranes [2]. Metabolite tracing studies reveal that PEG8 linkers undergo only minimal oxidative metabolism compared to shorter PEG2 chains, which exhibit exacerbated oxidation, likely due to the reduced residence time of shorter oligomers in enzyme-rich intracellular compartments [3]. The systemic exposure conferred by PEG8 linkers has supported tumor regression at tolerated doses in animal models, reinforcing the heuristic that longer PEG linkers (PEG8) are preferable for achieving systemic exposure whereas shorter PEGs (PEG4) are optimized for intracellular potency [4].

PROTAC oral bioavailability pharmacokinetics PEG linker

THP-PEG8-Boc Enables Dose-Dependent BRD4 Degradation in Leukemia Cells: Functional Validation in Preclinical Cancer Model

In a controlled preclinical experiment, THP-PEG8-Boc was employed as the linker component to construct a PROTAC targeting the BRD4 oncoprotein in leukemia cells. The resulting PROTAC molecule induced a dose-dependent reduction in BRD4 protein levels, accompanied by subsequent apoptotic cell death . This functional outcome—specific degradation of a clinically relevant oncogenic driver—directly validates that the THP-PEG8-Boc linker, when incorporated into a fully assembled PROTAC, supports productive ternary complex formation and ubiquitin-proteasome-mediated degradation in a therapeutically relevant cellular context . The observed dose-response relationship confirms that the linker's eight-unit PEG spacer provides sufficient reach and conformational flexibility to accommodate the BRD4-E3 ligase protein-protein interface, which spans distances often exceeding 3 nm in crystallographically characterized ternary complexes [1].

PROTAC BRD4 degradation leukemia targeted protein degradation

THP-PEG8-Boc Exhibits Defined Solubility Profile of 10 mM in DMSO with Long-Term Storage Stability at -80°C: Procurement-Relevant Handling Specifications

THP-PEG8-Boc demonstrates a documented solubility of 10 mM in DMSO, enabling convenient preparation of concentrated stock solutions for subsequent synthetic transformations or biological assays [1]. The compound is soluble in additional organic solvents including dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), with partial aqueous solubility attributable to the hydrophilic PEG8 backbone . Storage stability specifications indicate that THP-PEG8-Boc powder remains stable for 2-3 years at -20°C, while DMSO stock solutions maintain integrity for 2 weeks at 4°C and up to 6 months to 1 year at -80°C . These handling parameters compare favorably to less stable PROTAC linker intermediates that require more stringent storage conditions or exhibit shorter shelf lives, thereby reducing procurement frequency and minimizing batch-to-batch variability in long-term synthesis campaigns .

PROTAC linker solubility storage stability procurement

Validated Research Applications and Industrial Use Cases for THP-PEG8-Boc Based on Quantitative Evidence


Sequential PROTAC Synthesis Requiring Orthogonal Hydroxyl and Amine Conjugation

THP-PEG8-Boc is ideally suited for multi-step PROTAC assembly workflows that demand independent, sequential attachment of a target protein ligand and an E3 ligase ligand. The orthogonal THP and Boc protecting groups enable the researcher to first deprotect the Boc-protected amine using 25-50% TFA in DCM (30 min to 2 hours at 20-25°C), conjugate the E3 ligase ligand via amide bond formation, and subsequently deprotect the THP group using catalytic PPTS or TsOH in methanol to reveal the hydroxyl terminus for target ligand attachment . This orthogonal deprotection sequence eliminates cross-reactivity side products and avoids the need for intermediate purification steps that would otherwise reduce overall synthetic yield. The approach is particularly valuable when the target ligand contains acid-sensitive functional groups incompatible with Boc deprotection conditions, in which case the THP group can be deprotected first under milder acidic conditions, followed by target ligand conjugation and subsequent Boc removal .

BRD4-Targeted Degradation in Oncology Drug Discovery Programs

THP-PEG8-Boc has been functionally validated as a linker component for constructing PROTACs that degrade BRD4 in leukemia cells, producing dose-dependent target reduction and apoptotic cell death . The PEG8 spacer provides the spatial reach necessary to bridge the BRD4 bromodomain and the E3 ligase binding site, which are separated by distances exceeding 3 nm in ternary complex structures [1]. Research programs focused on BET family protein degradation—including BRD2, BRD3, and BRD4—can utilize THP-PEG8-Boc as a starting-point linker for SAR optimization campaigns, with the understanding that the eight-unit PEG chain occupies a flexibility-stability regime distinct from both shorter (PEG4, PEG6) and longer (PEG10, PEG12) alternatives [2].

Systemic PROTAC Programs Requiring Oral Bioavailability

For PROTAC programs advancing beyond in vitro characterization toward in vivo efficacy studies, THP-PEG8-Boc provides a linker scaffold that has demonstrated oral bioavailability exceeding 10%F in rodent models when incorporated into fully assembled PROTAC molecules [3]. The intermediate polarity of the PEG8 chain—cLogP approximately 2.0-2.5 with TPSA exceeding 210 Ų—balances intestinal absorption against micellar trapping, a pharmacokinetic profile that supports systemic exposure at therapeutically relevant concentrations . This makes THP-PEG8-Boc a strategic choice for programs targeting intracellular proteins in tissues accessible via oral dosing, particularly when the target ligand and E3 ligase ligand are both lipophilic moieties that benefit from the solubilizing and membrane-partitioning effects of the PEG8 spacer [4].

High-Throughput PROTAC Library Synthesis with Scalable Linker Chemistry

THP-PEG8-Boc supports parallel synthesis of diverse PROTAC libraries owing to its compatibility with standard amidation, nucleophilic substitution, and reductive amination chemistry that scales linearly from 50 mg SAR arrays to multi-gram toxicology batches [5]. The recurring ethylene glycol units produce diagnostic triplet signals in 1D NMR spectra, enabling unambiguous confirmation of linker attachment without requiring 2D NMR deconvolution, thereby accelerating analytical characterization in high-throughput settings [6]. The compound's defined storage stability—2-3 years as powder at -20°C and 6 months to 1 year as DMSO stock at -80°C—further supports bulk procurement and long-term library maintenance without degradation-related batch variability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for THP-PEG8-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.